N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a 2-hydroxyethyl chain substituted with a [2,3'-bithiophen]-5-yl moiety. The hydroxyethyl group may act as an N,O-bidentate directing group for metal coordination, while the bithiophene unit could enhance electron delocalization, influencing reactivity or biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(23-17)13-8-9-22-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHSPUNPOSPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide typically involves multiple steps:
Formation of the Bithiophene Unit: The bithiophene moiety can be synthesized through the coupling of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the hydroxyethyl-bithiophene intermediate with 2-methylbenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene unit can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the compound could target the carbonyl group in the benzamide, potentially converting it to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for nucleophilic substitution might involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene unit.
Reduction: Amines derived from the benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide can be used as a building block for the synthesis of more complex molecules. Its bithiophene unit makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
The benzamide structure suggests potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound could be used in the development of advanced materials, particularly in the field of organic electronics. Its electronic properties might make it useful in the fabrication of sensors, transistors, and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The bithiophene unit could facilitate interactions with proteins or nucleic acids, while the benzamide portion might enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl chain.
- Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
- Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization.
2-Hydroxy-5-nitro-N-phenylbenzamide
- Structure : Benzamide with 2-hydroxy and 5-nitro groups on the aromatic ring, linked to a phenyl group.
- Application : Precursor for benzoxazepines.
- Key Features : Nitro group position (para to hydroxy) influences electronic properties and reactivity.
- Contrast : The target compound’s 2-methyl group and bithiophene substituent create steric and electronic differences, likely directing it toward distinct applications (e.g., catalysis vs. heterocyclic synthesis).
N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-methylbenzamide
- Structure : 2-methylbenzamide with a thiazole carbamothioyl group.
- Application : Evaluated for biological activity (unpecified in evidence).
- Contrast : The target’s bithiophene may offer improved lipophilicity or binding affinity compared to the thiazole moiety, affecting pharmacokinetics.
Functional Group Impact on Properties
Electronic and Steric Effects
- Bithiophene vs. Dimethyl (): The bithiophene’s extended conjugation may lower redox potentials or enhance charge transfer, advantageous in catalytic systems. In contrast, the dimethyl group in offers steric bulk without electronic modulation.
- Nitro vs. Methyl (): The nitro group in is electron-withdrawing, activating the ring for electrophilic substitution.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₂S |
| Molecular Weight | 343.5 g/mol |
| CAS Number | 2034435-09-9 |
| Structural Formula | Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bithiophene Moiety : The bithiophene unit is synthesized through coupling reactions of thiophene derivatives.
- Introduction of the Hydroxyethyl Group : This is achieved via a reaction with hydroxyethylating agents.
- Final Amide Formation : The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing bithiophene moieties. For instance, derivatives similar to this compound have shown significant antifungal activity against dermatophytes such as Epidermophyton floccosum and Trichophyton mentagrophytes, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 8 µg/mL .
Cytotoxicity and Safety
In addition to antimicrobial activity, these compounds have been evaluated for cytotoxicity. Mannich bases derived from similar structures demonstrated cytotoxicity values (MNTC) greater than 512 µg/mL, indicating a favorable safety profile compared to their precursors .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with specific enzymes or receptors.
- Modulation of biological pathways through hydrogen bonding or ionic interactions due to its functional groups.
Case Studies
- Antifungal Activity Evaluation : A study evaluated various derivatives for their antifungal properties against E. floccosum, showing that modifications in the bithiophene structure significantly enhanced activity compared to standard antifungal agents .
- Toxicological Assessment : Research on related compounds indicated low cytotoxicity in human cell lines, suggesting potential for therapeutic applications without significant side effects .
Q & A
Q. What are the optimal synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide, and how can yield and purity be improved?
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Thiophene functionalization : Electrophilic substitution (e.g., bromination) at the 5-position of the bithiophene core to enable coupling reactions .
- Hydroxyethyl group introduction : Reaction of the bithiophene derivative with epoxides or ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach 2-methylbenzamide to the hydroxyethyl intermediate . Optimization strategies :
- Catalyst screening : High-throughput screening of Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Purity control : Column chromatography with silica gel (hexane/EtOAc gradients) and recrystallization from ethanol .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR to identify protons and carbons in the bithiophene, hydroxyethyl, and benzamide groups (e.g., δ ~6.9–7.5 ppm for thiophene protons, δ ~4.2 ppm for hydroxyethyl) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the bithiophene region .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~385.1) .
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~3100 cm⁻¹ (thiophene C-H) .
Q. What are the primary chemical reactions this compound undergoes, and how do reaction conditions influence outcomes?
Key reactions include:
- Oxidation of the hydroxyethyl group : Using Jones reagent (CrO₃/H₂SO₄) to form a ketone, requiring careful temperature control (0–5°C) to avoid over-oxidation .
- Electrophilic aromatic substitution (EAS) : Vilsmeier-Haack formylation at the 4-position of the bithiophene (POCl₃/DMF, 80°C) to introduce formyl groups for further derivatization .
- Amide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to cleave the benzamide group, with reaction times optimized to prevent thiophene degradation .
Advanced Research Questions
Q. How do electronic properties of the bithiophene moiety influence charge transport in organic semiconductors?
The bithiophene unit enables π-π stacking, critical for charge mobility. Key analyses include:
- Cyclic voltammetry (CV) : Redox potentials (e.g., E₁/2 ~1.2 V vs. Ag/Ag⁺) reveal HOMO/LUMO levels for bandgap calculation (~2.8 eV) .
- DFT calculations : Modeling electron density distribution shows delocalization across the bithiophene and benzamide groups, enhancing conductivity .
- Thin-film XRD : π-Stacking distances of ~3.6 Å correlate with higher hole mobility (µh ~0.12 cm²/V·s) in OFET configurations .
Q. What mechanistic insights explain its interaction with biological targets such as enzymes or receptors?
The compound’s bioactivity stems from:
- Hydrogen bonding : The hydroxyethyl and amide groups form H-bonds with catalytic residues (e.g., in kinase binding pockets) .
- π-Stacking : Bithiophene interacts with aromatic side chains (e.g., Phe in FABP4) to stabilize binding (Kd ~150 nM) .
- Structure-activity relationship (SAR) : Modifying the 2-methyl group on benzamide to bulkier substituents (e.g., CF₃) increases target selectivity by 3-fold .
Q. How can contradictory data on its thermal stability and solubility be resolved?
Discrepancies arise from:
- Polymorphism : DSC reveals multiple melting points (e.g., 168°C vs. 175°C) due to crystalline vs. amorphous forms .
- Solvent effects : LogP calculations (~3.2) vs. experimental solubility (e.g., 12 mg/mL in DMSO vs. <1 mg/mL in water) require Hansen solubility parameter matching . Resolution strategies :
- Controlled crystallization (e.g., slow cooling from ethanol).
- Co-solvent systems (e.g., DMSO:water 4:1) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
